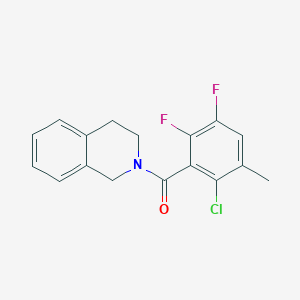
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as CDNI, is a chemical compound that has been studied for its potential applications in various scientific fields. CDNI belongs to the class of tetrahydroisoquinoline compounds that have been found to exhibit a range of biological activities.
科学研究应用
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of cancer therapy. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Another area of research is in the field of neuroscience. This compound has been found to exhibit neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been found to modulate the activity of dopamine receptors, which may have implications for the treatment of Parkinson's disease.
作用机制
The mechanism of action of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antiangiogenic effects. Furthermore, this compound has been found to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.
实验室实验的优点和局限性
One of the main advantages of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potent biological activity, which makes it a promising candidate for further research in various scientific fields. However, this compound has several limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of this compound for various applications.
未来方向
There are several future directions for research on 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is in the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of research is in the elucidation of the molecular mechanisms underlying the biological effects of this compound. Furthermore, studies are needed to optimize the formulation and dosage of this compound for various applications, and to investigate the potential toxicity of this compound in vivo. Finally, the synthesis of new this compound derivatives with improved biological activity and pharmacokinetic properties is an area of active research.
合成方法
The synthesis of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, including the reaction of 2-chloro-5,6-difluoro-3-methylbenzoic acid with N-methylpiperazine, followed by cyclization with formaldehyde and reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
属性
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO/c1-10-8-13(19)16(20)14(15(10)18)17(22)21-7-6-11-4-2-3-5-12(11)9-21/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERZSNBEKNQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCC3=CC=CC=C3C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)



![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)


![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)
